2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid
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Overview
Description
2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid is an organic compound with the molecular formula C16H15NO4S and a molecular weight of 317.37 g/mol . It is characterized by the presence of a benzoic acid moiety linked to a sulfanyl group, which is further connected to a carbamoyl group substituted with a 3-methoxyphenyl group
Preparation Methods
The synthesis of 2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid typically involves multiple steps. One common synthetic route includes the reaction of 3-methoxyaniline with chloroacetic acid to form an intermediate, which is then reacted with thiobenzoic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds, 2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
This compound derivatives: These compounds have similar structures but with different substituents on the phenyl or benzoic acid moieties.
Other benzoic acid derivatives: Compounds like 2-mercaptobenzoic acid and 2-aminobenzoic acid share structural similarities but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of a methoxyphenyl group, carbamoyl group, and sulfanyl linkage, which contribute to its diverse range of applications and reactivity .
Properties
IUPAC Name |
2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-21-12-6-4-5-11(9-12)17-15(18)10-22-14-8-3-2-7-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWZEBSNUATZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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